Digoxigenin bisdigitoxoside

Description

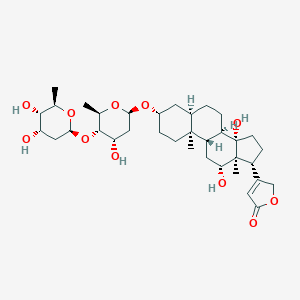

Structure

2D Structure

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O11/c1-17-31(40)25(36)14-30(43-17)46-32-18(2)44-29(15-26(32)37)45-21-7-9-33(3)20(12-21)5-6-23-24(33)13-27(38)34(4)22(8-10-35(23,34)41)19-11-28(39)42-16-19/h11,17-18,20-27,29-32,36-38,40-41H,5-10,12-16H2,1-4H3/t17-,18-,20-,21+,22-,23-,24+,25+,26+,27-,29+,30+,31-,32-,33+,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSBMKIZRSBFTA-AIDOXSFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CC[C@@H]5[C@@H]4C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967440 | |

| Record name | 3-{[2,6-Dideoxy-4-O-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5297-05-2 | |

| Record name | Digoxigenin bisdigitoxoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5297-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digoxigenin-bis(digitoxoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[2,6-Dideoxy-4-O-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-[[2,6-dideoxy-4-O-(2,6-dideoxy-β-D-ribo-hexopyranosyl)-β-D\-ribo-hexopyranosyl]oxy]-12β,14-dihydroxy-5β-card-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISDIGOXIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPY8HS8NF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Digoxigenin Bisdigitoxoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin of Digoxigenin (B1670575) bisdigitoxoside, a cardiac glycoside of significant interest in biomedical research and drug development. The guide details its natural origins in plants of the Digitalis genus, its formation as a primary metabolite of digoxin (B3395198), and methods for its isolation and characterization. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are provided to serve as a valuable resource for professionals in the field.

Introduction

Digoxigenin bisdigitoxoside is a cardenolide, a type of steroid, that plays a crucial role as a metabolite of the well-known cardiac drug, digoxin. Its structure consists of the aglycone digoxigenin linked to two digitoxose (B191001) sugar molecules. Understanding the origin of this compound is fundamental for its application in research, particularly in the development of immunoassays and as a labeled probe in molecular biology. This guide explores its biosynthetic roots in Digitalis plants and its formation through the metabolic breakdown of digoxin.

Natural Occurrence and Biosynthesis

The primary natural source of the precursor to this compound is the foxglove plant, specifically Digitalis lanata and Digitalis purpurea[1][2]. These plants synthesize a variety of cardiac glycosides, with digoxin being a prominent secondary glycoside. This compound itself is found in smaller quantities in the plant and is primarily formed during the extraction process or through metabolic conversion.

The biosynthesis of cardiac glycosides in Digitalis is a complex process originating from cholesterol. Key enzymes involved in this pathway include 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone (B1679170) 5β-reductase (P5βR), which are crucial for the formation of the steroid nucleus[3][4][5].

Biosynthetic Pathway of Digoxigenin

The following diagram illustrates the simplified biosynthetic pathway leading to the formation of the aglycone, digoxigenin.

Caption: Simplified biosynthetic pathway of digoxigenin from cholesterol in Digitalis species.

Formation from Digoxin

This compound is most significantly derived from the partial hydrolysis of digoxin. Digoxin consists of a digoxigenin core attached to three digitoxose sugar units. The removal of one of these sugar molecules results in the formation of this compound. This process can occur through two primary mechanisms: enzymatic hydrolysis and acid-catalyzed hydrolysis.

Enzymatic Hydrolysis

During the processing of Digitalis leaves, endogenous enzymes can cleave the terminal glucose and acetyl groups from the primary glycoside lanatoside (B1674450) C to form digoxin. Further enzymatic activity can then lead to the stepwise removal of the digitoxose sugars, yielding this compound. Plant cell cultures of Digitalis have also been utilized for the biotransformation of cardiac glycosides[6][7].

Acid Hydrolysis

Digoxin is susceptible to acid-catalyzed hydrolysis, a process that can occur in the stomach following oral administration of digoxin or under controlled laboratory conditions. The rate of this hydrolysis is dependent on pH, temperature, and time[8][9][10][11][12]. At a low pH, the glycosidic bonds are cleaved, leading to the sequential removal of the digitoxose units.

Experimental Protocols

Extraction of Cardiac Glycosides from Digitalis lanata

This protocol outlines a general procedure for the extraction of a mixture of cardiac glycosides from dried Digitalis lanata leaves.

Materials:

-

Dried and powdered Digitalis lanata leaves

-

70% (v/v) aqueous methanol (B129727)

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol

-

Water

-

Rotary evaporator

-

Ultrasonic bath

Procedure:

-

Weigh 1 gram of dried, powdered Digitalis lanata leaves.

-

Add 20 mL of 70% aqueous methanol to the plant material.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the plant residue twice more.

-

Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

-

Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of water.

-

Load the aqueous extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 20 mL of water to remove polar impurities.

-

Elute the cardiac glycosides with 15 mL of methanol.

-

Evaporate the methanol to dryness to obtain the crude cardiac glycoside extract.

HPLC Analysis of Digoxin and its Metabolites

This protocol provides a method for the analytical separation and quantification of digoxin and its metabolites, including this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Prepare standard solutions of digoxin, this compound, digoxigenin monodigitoxoside, and digoxigenin in the mobile phase.

-

Dissolve the crude cardiac glycoside extract in the mobile phase.

-

Filter the sample and standard solutions through a 0.45 µm syringe filter.

-

Inject the samples and standards onto the HPLC system.

-

Identify the peaks by comparing the retention times with the standards.

-

Quantify the compounds by creating a calibration curve from the standard solutions.

Quantitative Data

The concentration of digoxin and its metabolites can vary significantly depending on the plant source, growing conditions, and processing methods. The following table summarizes representative quantitative data.

| Compound | Plant Source | Concentration (µ g/100 mg dry weight) | Reference |

| Lanatoside C | Digitalis lanata (healthy) | 153.2 | [13] |

| Lanatoside C | Digitalis lanata (infected) | 76.1 | [13] |

| Digoxin | Digitalis lanata | 7.45 | [13] |

| α-acetyldigoxin | Digitalis lanata | 23.8 | [13] |

Table 1: Representative concentrations of major cardiac glycosides in Digitalis lanata.

The yield of this compound from the hydrolysis of digoxin is dependent on the reaction conditions. Under controlled acid hydrolysis (pH 1-2) for 30 minutes, over 70% of digoxin can be hydrolyzed to its metabolites[8].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from Digitalis leaves.

Caption: Workflow for the extraction, purification, and analysis of this compound.

Conclusion

The origin of this compound is multifaceted, stemming from both natural biosynthesis in Digitalis plants and as a significant metabolite of digoxin through enzymatic or chemical hydrolysis. For researchers and professionals in drug development, a thorough understanding of these origins is essential for the reliable sourcing, isolation, and application of this important compound. The protocols and data presented in this guide provide a solid foundation for further research and development involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of key genes involved in secondary metabolite biosynthesis in Digitalis purpurea | PLOS One [journals.plos.org]

- 4. Identification of key genes involved in secondary metabolite biosynthesis in Digitalis purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cellmolbiol.org [cellmolbiol.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Hydrolysis of digoxin by acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Digoxin degradation in acidic dissolution medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolysis of digoxin by acid | Semantic Scholar [semanticscholar.org]

- 11. Kinetics of digoxin stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Instability of digoxin in acid medium using a nonisotopic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biological Activity of Digoxigenin Bisdigitoxoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digoxigenin bisdigitoxoside, an active metabolite of the cardiac glycoside digoxin, has garnered significant interest for its potent biological activities, extending beyond its traditional role in cardiovascular medicine. This technical guide provides an in-depth overview of the core biological functions of this compound, with a particular focus on its anticancer properties. We delve into its primary mechanism of action, the inhibition of the Na+/K+-ATPase pump, and explore the downstream signaling pathways affected, including the induction of apoptosis via the Nur77-dependent pathway and the suppression of tumor growth through the inhibition of HIF-1α and NF-κB. This document summarizes key quantitative data, provides detailed experimental protocols for the assays discussed, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

This compound is a cardenolide, a class of naturally derived steroids known for their effects on cardiac contractility. It is formed in the body through the metabolism of digoxin.[1] While its role in cardiology is well-established, recent research has illuminated its potential as an anticancer agent.[2] This guide aims to consolidate the current understanding of its biological activity, providing a technical resource for the scientific community.

Mechanism of Action: Na+/K+-ATPase Inhibition

The principal molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump by this compound leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium levels.[3] This disruption of ion homeostasis is the foundational event that triggers a cascade of downstream cellular responses.

Quantitative Data: Na+/K+-ATPase Inhibition

The inhibitory potency of this compound and its parent compound, digoxin, against Na+/K+-ATPase has been quantified in various studies. The inhibition constant (Ki) is a measure of the concentration of the inhibitor required to produce half-maximum inhibition.

| Compound | Isoform | Ki (nM) | Reference |

| This compound | α1β1 | 196 | [4] |

| This compound | α2β1 | 74 | [4] |

| Digoxin | - | 147 | [5] |

| Digoxigenin | - | 194 | [5] |

Anticancer Activity

The anticancer effects of this compound and other cardiac glycosides are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.

Cytotoxicity in Cancer Cell Lines

While specific IC50 values for this compound are not widely reported across a broad spectrum of cancer cell lines, data for its parent compound, digoxin, and the related cardiac glycoside, digitoxin, provide valuable insights into its potential cytotoxic potency.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Digitoxin | TK-10 | Renal Adenocarcinoma | 3-33 | [6] |

| Digitoxin | HeLa | Cervical Cancer | 28 | [7] |

| Digoxin | SKOV-3 | Ovarian Cancer | 250 | [8] |

| Digitoxin | SKOV-3 | Ovarian Cancer | 400 | [8] |

| Ouabain | MDA-MB-231 | Breast Cancer | 89 | [9] |

| Digoxin | MDA-MB-231 | Breast Cancer | ~164 | [9] |

| Ouabain | A549 | Lung Cancer | 17 | [9] |

| Digoxin | A549 | Lung Cancer | 40 | [9] |

Induction of Apoptosis: The Nur77-Dependent Pathway

A key mechanism underlying the apoptotic effects of cardiac glycosides is the activation of the Nur77-dependent pathway.[2] Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor that can translocate from the nucleus to the mitochondria in response to apoptotic stimuli.[3][10] In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic molecule.[10][11] This leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[3]

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Cell Cycle [cyto.purdue.edu]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 10. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Digoxigenin Bisdigitoxoside: An In-Depth Technical Guide to its Role as a Metabolite of Digoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin (B3395198), a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the management of heart failure and atrial fibrillation for centuries. Its therapeutic efficacy is intricately linked to its metabolism, which leads to the formation of several metabolites, including digoxigenin (B1670575) bisdigitoxoside. This technical guide provides a comprehensive overview of digoxigenin bisdigitoxoside, focusing on its metabolic formation, analytical quantification, and physiological relevance. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Digoxin Metabolism: The Formation of this compound

The biotransformation of digoxin is a multi-step process that can occur through both enzymatic and non-enzymatic pathways. The formation of this compound is a key step in the sequential hydrolysis of the trisaccharide chain of digoxin.

In studies with rat liver microsomes, the metabolism of digoxin (Dg3) to this compound (Dg2), and subsequently to digoxigenin monodigitoxoside (Dg1) and digoxigenin (Dg0), has been shown to be dependent on the cytochrome P450 3A (CYP3A) subfamily of enzymes.[1] However, in humans, the role of cytochrome P450 in the cleavage of the sugar moieties of digoxin and this compound appears to be minimal.[2] Instead, intragastric hydrolysis, influenced by the pH of the gastric fluid, plays a significant role in the initial breakdown of digoxin to its metabolites, primarily digoxigenin.[3]

The metabolic pathway from digoxin to its subsequent metabolites is depicted below:

Quantitative Analysis of Digoxin Metabolism

The quantitative analysis of digoxin and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. While extensive data on the formation of this compound in humans is limited, studies in rat liver microsomes provide valuable kinetic parameters.

| Parameter | Value (for this compound Formation) | Species | System | Reference |

| Km | 125 ± 22 µM | Rat | Liver Microsomes | [1] |

| Vmax | 362 ± 37 pmol/min/mg protein | Rat | Liver Microsomes | [1] |

Table 1: Kinetic Parameters for the Formation of this compound in Rat Liver Microsomes

In a study investigating the influence of gastric pH on digoxin biotransformation in healthy subjects, it was found that with pentagastrin-induced acid secretion, there was extensive intragastric hydrolysis, mainly to digoxigenin.[3] After 90 minutes, under acidic conditions, an average of 12.5% of the radioactivity remaining in the gastric fluid was recovered as digoxin, compared to 52.5% under less acidic conditions.[3] The primary glycosidic metabolite identified was digoxigenin, and its amount correlated with the hydrogen ion activity in the gastric fluid.[3]

Experimental Protocols

In Vitro Metabolism of Digoxin using Human Liver S9 Fraction

This protocol outlines a general procedure for assessing the metabolic stability of digoxin in human liver S9 fractions.

Materials:

-

Human liver S9 fraction

-

Digoxin

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) or other suitable organic solvent (for reaction termination)

-

Internal standard for analytical quantification

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and the human liver S9 fraction (typically 1 mg/mL protein concentration).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add digoxin to the mixture to achieve the desired final concentration. To initiate the metabolic reaction, add the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence of digoxin and its metabolites using a validated analytical method such as HPLC or UPLC-MS/MS.

Quantification of Digoxin and Metabolites by UPLC-MS/MS

This protocol provides a general framework for the quantification of digoxin and its metabolites, including this compound, in biological matrices. Method parameters should be optimized for the specific instrumentation used.

Sample Preparation (Solid-Phase Extraction - SPE):

-

Conditioning: Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by water.

-

Loading: Load the pre-treated biological sample (e.g., plasma, urine, or in vitro incubation supernatant) onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the analytes of interest using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

UPLC-MS/MS Conditions:

-

Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18, is commonly used.[4]

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for digoxin and each metabolite, including this compound, need to be determined and optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Digoxin | 798.5 | 651.5 |

| This compound | [To be determined empirically] | [To be determined empirically] |

| Internal Standard (e.g., d3-Digoxin) | [To be determined empirically] | [To be determined empirically] |

Table 2: Example MRM Transitions for Digoxin Analysis (Transitions for metabolites need to be optimized)

Physiological Effects and Signaling Pathways

Cardiac glycosides, including digoxin and its metabolites, exert their primary therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances myocardial contractility, resulting in a positive inotropic effect.

While the specific signaling pathways directly modulated by this compound are not extensively characterized, it is expected to contribute to the overall pharmacological and toxicological profile of digoxin. The affinity of various digoxin derivatives for the Na+/K+-ATPase can differ, which may influence their inotropic potency.[5]

The general mechanism of action of cardiac glycosides on the Na+/K+-ATPase is illustrated below.

Conclusion

This compound is a significant metabolite in the biotransformation of digoxin. While its formation in humans is less dependent on hepatic cytochrome P450 enzymes compared to rodents, gastric hydrolysis plays a crucial role. The analytical quantification of this metabolite, along with the parent drug, is essential for a comprehensive understanding of digoxin's pharmacokinetics. Although specific signaling pathways for this compound are not well-defined, it is presumed to contribute to the overall inotropic and potential toxic effects of digoxin through its interaction with the Na+/K+-ATPase. Further research is warranted to fully elucidate the distinct pharmacological profile of this metabolite. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing current knowledge and providing detailed methodologies for further investigation.

References

- 1. Analysis of digoxin at therapeutic concentrations using high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of digoxin, digoxigenin digitoxosides and digoxigenin in human hepatocytes and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of gastric pH on digoxin biotransformation. I. Intragastric hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative ability of digoxin and an aminosugar cardiac glycoside to bind to and inhibit Na+,K+-adenosine triphosphatase. Effect of potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

The Bisdigitoxoside Moiety: A Key Modulator of Digoxigenin's Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (B1670575), a cardenolide steroid, forms the aglycone backbone of the widely recognized cardiac glycoside, digoxin (B3395198). While the inherent cardiotonic activity resides within the digoxigenin structure, its therapeutic efficacy and pharmacokinetic profile are profoundly influenced by the nature of the sugar moieties attached at the C3 position. This technical guide provides a comprehensive examination of the function of the bisdigitoxoside moiety, a disaccharide chain composed of two digitoxose (B191001) units, in modulating the biological activity of digoxigenin. We will delve into its impact on pharmacokinetics, pharmacodynamics, and overall therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The attachment of sugar residues, such as the bisdigitoxoside moiety, significantly alters the physicochemical properties of the parent aglycone, digoxigenin. These alterations directly impact the compound's solubility, absorption, distribution, metabolism, and excretion (ADME), ultimately defining its clinical utility and toxicological profile.[1] Understanding the precise role of the bisdigitoxoside group is paramount for the rational design of novel cardiac glycosides with improved therapeutic indices.

The Role of the Bisdigitoxoside Moiety in Pharmacodynamics

The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining cellular ion homeostasis.[2] The sugar moieties, including the bisdigitoxoside group, play a crucial role in modulating the affinity and inhibitory potency of the aglycone for this enzyme.

Impact on Na+/K+-ATPase Inhibition

The presence and length of the sugar chain directly influence the binding affinity of the cardiac glycoside to the Na+/K+-ATPase. While digoxigenin itself can inhibit the enzyme, the addition of the bisdigitoxoside moiety enhances this interaction. This is reflected in the lower half-maximal inhibitory concentration (IC50) and dissociation constant (KD) values observed for the glycosylated forms compared to the aglycone.

Table 1: Comparative Inhibitory Activity and Binding Affinity against Na+/K+-ATPase

| Compound | Na+/K+-ATPase Inhibition (I50) | Binding Affinity (KD) | Reference(s) |

| Digoxigenin | Higher (less potent) | Higher (lower affinity) | [3] |

| Digoxigenin Monodigitoxoside | Intermediate | Intermediate | [3] |

| Digoxigenin Bisdigitoxoside | Lower | Lower (higher affinity) | [3] |

| Digoxin (Trisdigitoxoside) | Lowest (most potent) | Lowest (highest affinity) | [3] |

Note: Specific numerical values can vary depending on the experimental conditions and the source of the Na+/K+-ATPase enzyme.

The enhanced binding affinity conferred by the bisdigitoxoside moiety is thought to arise from additional interactions between the sugar residues and the extracellular domain of the Na+/K+-ATPase, leading to a more stable drug-receptor complex.[3]

Inotropic Effects

The inhibition of the Na+/K+-ATPase by digoxigenin and its glycosides leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium.[2] The elevated cytosolic calcium enhances the contractility of cardiac muscle, producing a positive inotropic effect. Studies have shown that while digoxigenin alone can elicit a positive inotropic response, the presence of the sugar moieties can influence the onset and duration of this effect. For instance, a study on digitoxigenin (B1670572) glucoside demonstrated a faster onset and shorter duration of action compared to digoxin, suggesting that the nature of the sugar is a key determinant of the pharmacodynamic profile.[4]

The Influence of the Bisdigitoxoside Moiety on Pharmacokinetics

The physicochemical properties imparted by the bisdigitoxoside moiety significantly influence the absorption, distribution, and elimination of digoxigenin. Generally, increasing the number of sugar residues increases the polarity and water solubility of the molecule.

Absorption and Bioavailability

The oral bioavailability of cardiac glycosides is influenced by their lipophilicity. The aglycone, digoxigenin, is more lipophilic than its glycosylated counterparts. The addition of the polar bisdigitoxoside moiety decreases lipophilicity, which can affect the rate and extent of absorption from the gastrointestinal tract. Digoxin, with its three digitoxose units, has an oral bioavailability of approximately 70-80%.[5] While specific data for this compound is less abundant, it is expected to have intermediate properties between digoxigenin and digoxin.

Distribution

The volume of distribution of cardiac glycosides is also affected by the sugar chain. Digoxin has a large volume of distribution, indicating extensive tissue binding, particularly to skeletal and cardiac muscle.[5] The bisdigitoxoside moiety contributes to this tissue distribution profile.

Metabolism and Elimination

The sugar chain protects the aglycone from rapid metabolism.[6] Digoxin is primarily eliminated unchanged by the kidneys.[1][7] The half-life of digoxin is significantly longer than that of its aglycone, a property attributed to the trisaccharide chain. It is therefore anticipated that this compound would have a longer half-life than digoxigenin but shorter than that of digoxin.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Digoxigenin | This compound | Digoxin | Reference(s) |

| Oral Bioavailability | Higher | Intermediate | ~70-80% | [5] |

| Half-life (t1/2) | Shorter | Intermediate | 23.5 hours (mean) | [7] |

| Primary Route of Elimination | Hepatic Metabolism | Mixed | Renal (unchanged) | [1][7] |

Note: The data for this compound is inferred based on the properties of digoxigenin and digoxin due to limited direct comparative studies.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol describes a colorimetric method to determine the half-maximal inhibitory concentration (IC50) of a test compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)[8]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2[9]

-

ATP Solution (10 mM)

-

Test compounds (Digoxigenin, this compound, Digoxin) dissolved in DMSO

-

Ouabain (B1677812) (positive control)

-

Malachite Green Reagent for phosphate detection

-

96-well microplate

-

Incubator at 37°C

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and ouabain in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 10 µL of the test compound dilution (or vehicle control), and 10 µL of the diluted Na+/K+-ATPase enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 30 µL of 10 mM ATP solution to each well.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes for color development.

-

Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

-

Construct a standard curve using a known concentration of a phosphate standard to quantify the amount of Pi released.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Cellular Uptake Assay (Radiolabeled)

This protocol provides a general framework for measuring the cellular uptake of a radiolabeled cardiac glycoside.

Materials:

-

Cell line of interest (e.g., human cardiomyocytes or a relevant cancer cell line)

-

Cell culture medium and supplements

-

Radiolabeled cardiac glycoside (e.g., [3H]-Digoxin as a representative)

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Unlabeled cardiac glycoside for competition assay

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Seed the cells in multi-well plates and grow to confluence.

-

On the day of the assay, wash the cells with pre-warmed Uptake Buffer.

-

Pre-incubate the cells with Uptake Buffer containing either vehicle or a high concentration of unlabeled cardiac glycoside (for determining non-specific binding) for a defined period (e.g., 10-30 minutes) at 37°C.

-

Initiate the uptake by adding the radiolabeled cardiac glycoside to the wells at a specific concentration.

-

Incubate for various time points at 37°C to determine the time course of uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold Uptake Buffer.

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate to normalize the uptake data.

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of excess unlabeled glycoside) from the total uptake.

Mandatory Visualizations

Signaling Pathway of Cardiac Glycoside Action

Caption: Signaling pathway of this compound leading to increased myocardial contraction.

Experimental Workflow for Na+/K+-ATPase Inhibition Assay

Caption: Workflow for the colorimetric Na+/K+-ATPase inhibition assay.

Conclusion

The bisdigitoxoside moiety is a critical determinant of the overall pharmacological profile of digoxigenin. It enhances the inhibitory potency against the Na+/K+-ATPase, thereby augmenting the cardiotonic effects. Furthermore, it significantly modifies the pharmacokinetic properties of the aglycone, influencing its absorption, distribution, metabolism, and elimination, which are crucial for its therapeutic application and for minimizing toxicity. A thorough understanding of the structure-activity relationships conferred by the bisdigitoxoside and other sugar moieties is essential for the development of new cardiac glycoside-based therapeutics with improved safety and efficacy profiles for the treatment of cardiovascular diseases and potentially other conditions such as cancer.[4] Further research focusing on direct comparative studies of digoxigenin and its various glycosides will provide more precise insights into the nuanced roles of these sugar chains.

References

- 1. droracle.ai [droracle.ai]

- 2. uniba.it [uniba.it]

- 3. Positive inotropic action of digoxigenin and sodium pump inhibition: effects of enhanced sodium influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inotropic activity of digitoxigenin glucoside and related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Digoxin – Pharmacokinetics [sepia2.unil.ch]

- 6. m.youtube.com [m.youtube.com]

- 7. Interindividual differences in the pharmacokinetics of digitoxin and digoxin during long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

Spectroscopic and Analytical Profile of Digoxigenin Bisdigitoxoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (B1670575) bisdigitoxoside is a primary metabolite of digoxin (B3395198), a widely used cardiac glycoside in the treatment of various heart conditions. The metabolism of digoxin involves the sequential cleavage of its sugar moieties, leading to the formation of digoxigenin bisdigitoxoside, followed by digoxigenin monodigitoxoside, and finally the aglycone, digoxigenin.[1][2] Understanding the spectroscopic and analytical characteristics of these metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of new cardiac glycoside derivatives. This technical guide provides a summary of the available data on this compound, outlines generalized experimental protocols for its analysis, and visualizes its metabolic formation and a typical analytical workflow.

Core Data

| Property | Value |

| Chemical Formula | C35H54O11 |

| Molecular Weight | 650.8 g/mol |

| CAS Number | 5297-05-2 |

Metabolic Pathway of Digoxin

The biotransformation of digoxin is a critical aspect of its pharmacology. The metabolic pathway involves the stepwise removal of digitoxose (B191001) sugars from the C3 position of the steroid nucleus. This process is primarily mediated by cytochrome P450 enzymes, particularly the CYP3A subfamily in the liver.[1]

Caption: Metabolic conversion of Digoxin to its metabolites.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of pure this compound are not explicitly published. However, based on established methods for the analysis of digoxin and its metabolites from biological matrices, a generalized workflow can be described.[3][4][5][6]

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting cardiac glycosides from serum or plasma is solid-phase extraction.[3][6]

-

Column Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol (B129727) and water.

-

Sample Loading: Load the pre-treated biological sample (e.g., serum, plasma) onto the SPE cartridge.

-

Washing: Wash the cartridge with a low-concentration organic solvent to remove interfering substances.

-

Elution: Elute the this compound and other cardiac glycosides using a higher concentration of organic solvent, such as methanol or acetonitrile (B52724).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for chromatographic analysis.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard technique for separating digoxin and its metabolites.[4][5]

-

Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The exact gradient profile would need to be optimized.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at 220 nm is commonly employed for cardiac glycosides.[4]

Detection and Identification: Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), provides sensitive and specific detection of this compound.

-

Ionization: Electrospray ionization (ESI) is a suitable method for these types of compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns, which are crucial for structural confirmation. The fragmentation of cardiac glycosides typically involves the cleavage of the glycosidic bonds, resulting in the loss of sugar moieties.[7][8][9][10][11]

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

For the complete structural elucidation of an isolated compound, ¹H and ¹³C NMR spectroscopy are indispensable.

-

Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC would be necessary for unambiguous assignment of all proton and carbon signals.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

References

- 1. Metabolism of digoxin and digoxigenin digitoxosides in rat liver microsomes: involvement of cytochrome P4503A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Digoxin biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific and sensitive determination of digoxin and metabolites in human serum by high performance liquid chromatography with cyclodextrin solid-phase extraction and precolumn fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC analysis of digoxin and digitoxin : development of methods for dosage form assay and separation of potential impurities and metabolites - UBC Library Open Collections [open.library.ubc.ca]

- 5. academic.oup.com [academic.oup.com]

- 6. Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

Digoxigenin Bisdigitoxoside: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Digoxigenin (B1670575) bisdigitoxoside is a cardenolide glycoside. The presence of the sugar moieties significantly influences its solubility and pharmacokinetic profile compared to its aglycone, digoxigenin.

Solubility Profile

Precise quantitative solubility values for Digoxigenin bisdigitoxoside in various solvents are not extensively reported. However, qualitative data and the general solubility characteristics of cardiac glycosides provide valuable guidance. Most cardiac glycosides exhibit slight solubility in water, chloroform, and ethyl ether, with improved solubility in aqueous mixtures of methanol (B129727) and ethanol[1].

| Property | Data | Reference |

| Qualitative Solubility | DMSO: Slightly solubleMethanol: Slightly soluble with sonication | --INVALID-LINK--, --INVALID-LINK--[2][3] |

| General Solubility of Cardiac Glycosides | Slightly soluble in water, chloroform, ethyl etherHighly soluble in aqueous methanol and ethanol | --INVALID-LINK--[4] |

Stability Profile

This compound is known to be a product of the acid-catalyzed hydrolysis of Digoxin. Understanding its own stability is critical for the development of stable formulations and for accurate bioanalytical testing.

| Parameter | Data | Reference |

| Long-Term Storage | Stable for at least 4 years when stored at -20°C. | --INVALID-LINK--[2] |

| Degradation Pathway | Formed from the hydrolysis of Digoxin in acidic conditions. Further hydrolysis can lead to the formation of digoxigenin monodigitoxoside and subsequently the aglycone, digoxigenin. | --INVALID-LINK--[5] |

| Forced Degradation | As a cardiac glycoside, it is expected to be susceptible to degradation under acidic, basic, and oxidative stress conditions. Forced degradation studies are necessary to fully characterize its stability profile and identify potential degradation products. | --INVALID-LINK--[6] |

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent system.

Materials:

-

This compound (solid powder)

-

Selected solvent(s) (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a glass vial to ensure that saturation is reached.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials and place them in a shaker or orbital incubator at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility by taking into account the dilution factor.

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from potential impurities and degradation products.

Instrumentation and Conditions (Typical):

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or PDA detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, potentially with a modifier like formic acid or phosphoric acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

Method Development and Validation:

-

Specificity: Demonstrate that the method can distinguish between this compound and its degradation products by analyzing samples from forced degradation studies. Peak purity analysis using a PDA detector is recommended.

-

Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Assess the method's performance when small, deliberate variations are made to the method parameters (e.g., mobile phase composition, flow rate, column temperature).

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

-

Prepare solutions of this compound in suitable solvents.

-

Expose the solutions and solid material to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid drug at 105°C for 72 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 1.2 million lux hours).

-

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Characterize the degradation products using techniques such as LC-MS/MS to elucidate their structures.

Visualizations

Metabolic Pathway of Digoxin

Caption: Metabolic conversion of Digoxin to its metabolites.

Signaling Pathway of Na+/K+-ATPase Inhibition

Caption: Downstream signaling cascade following Na+/K+-ATPase inhibition.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While a notable gap exists in the public domain regarding its quantitative solubility, the provided qualitative data and experimental protocols offer a robust framework for researchers to conduct their own determinations. The stability profile, supported by long-term storage data and an understanding of its formation from Digoxin, highlights the importance of controlled environmental conditions. The detailed signaling pathway illustrates the molecular mechanism of action, providing a basis for further pharmacological and drug development studies. Future research should focus on generating precise quantitative solubility and comprehensive forced degradation data to further enhance our understanding of this important cardiac glycoside metabolite.

References

Methodological & Application

Protocol for Labeling RNA Probes with Digoxigenin (DIG)

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (DIG)-labeled RNA probes are a cornerstone for the sensitive and specific detection of nucleic acids in a variety of molecular biology applications. This non-radioactive labeling method offers a safe and stable alternative for procedures such as in situ hybridization (ISH), Northern blotting, and microarray analysis.[1][2][3][4] The system relies on the incorporation of a steroid hapten, digoxigenin, into the RNA probe. This labeled probe is then detected with high affinity and specificity by an anti-digoxigenin antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (POD), which in turn catalyzes a colorimetric or chemiluminescent reaction.[4]

The generation of DIG-labeled RNA probes is achieved through in vitro transcription, where a linearized DNA template containing a bacteriophage promoter (e.g., T7, SP6, or T3) is transcribed by the corresponding RNA polymerase in the presence of a mixture of ribonucleotides, including DIG-11-UTP.[2][5][6] This method allows for the synthesis of single-stranded RNA probes that are complementary to the target nucleic acid sequence, enabling highly specific hybridization.[5]

Key Advantages of the DIG System:

-

High Sensitivity: The high affinity of the anti-DIG antibody for the DIG moiety allows for the detection of rare transcripts.[1][7] RNA-RNA hybrids formed with DIG-labeled probes are more stable than DNA-RNA or DNA-DNA hybrids, contributing to enhanced sensitivity.[2]

-

Specificity: The use of single-stranded RNA probes minimizes non-specific binding, leading to a high signal-to-noise ratio.[4]

-

Safety: As a non-radioactive method, it eliminates the hazards associated with handling and disposal of radioactive materials.

-

Stability: DIG-labeled probes are stable for at least a year when stored properly, ensuring reproducibility of experiments over time.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the preparation and use of DIG-labeled RNA probes.

Table 1: In Vitro Transcription Reaction Parameters and Expected Yield

| Parameter | Value | Notes |

| DNA Template Input | 0.5 - 1 µg | The protocol is optimized for this range.[8][9] |

| Expected RNA Yield | Up to 20 µg from 1 µg of template | The yield can be scaled up by increasing reaction components while keeping the template amount constant.[2][3] |

| Incubation Time | 2 hours | Longer incubation times do not typically increase the yield of labeled RNA.[3][10] |

| Incubation Temperature | 37°C | |

| DIG-11-UTP:UTP Ratio | Optimized for efficient synthesis and detection | A 35% substitution of UTP with DIG-11-UTP is a common starting point.[8][9] |

Table 2: Quality Control and Detection Sensitivity

| Parameter | Value | Method |

| Probe Concentration for Hybridization | 20 - 100 ng/mL | For Northern blots.[3] |

| Detection Sensitivity (Dot Blot) | As low as 0.1 pg | Using chemiluminescent detection.[1][11] |

| RNA Input for Northern Blot | 1 - 10 µg total RNA or 100 ng mRNA | Using a DIG-labeled RNA probe.[3][12] |

Experimental Protocols

Preparation of DNA Template

High-quality, linearized DNA is crucial for successful in vitro transcription.[13] The template can be a plasmid linearized with a restriction enzyme or a PCR product incorporating an RNA polymerase promoter.

A. Plasmid DNA Linearization

-

Digest 5-10 µg of plasmid DNA with a suitable restriction enzyme that generates a 5' overhang.[12] Ensure complete linearization by incubating with an excess of the enzyme (e.g., 10 units per µg of DNA) for at least 3 hours.[13]

-

Verify complete linearization by running a small aliquot on an agarose (B213101) gel.

-

Purify the linearized template using a spin column purification kit or by phenol/chloroform extraction followed by ethanol (B145695) precipitation.[13]

-

Resuspend the purified, linearized DNA in RNase-free water.[13]

B. PCR Product Template Generation

-

Design PCR primers where the reverse primer contains the T7 or SP6 RNA polymerase promoter sequence at its 5' end.[2][7]

-

Perform PCR using a high-fidelity DNA polymerase to amplify the target sequence.

-

Verify the size and purity of the PCR product on an agarose gel.[7]

-

Purify the PCR product using a PCR purification kit to remove primers and dNTPs.

In Vitro Transcription and DIG-Labeling

This protocol is based on a standard 20 µL reaction volume. All steps should be performed under RNase-free conditions.[2][3]

-

Thaw all reaction components at room temperature, mix by vortexing, and briefly centrifuge.[8] Place the RNA polymerase mix on ice.[8]

-

Assemble the following reaction components in a sterile, RNase-free microcentrifuge tube in the order listed at room temperature:[8][9]

| Component | Volume | Final Concentration |

| RNase-free Water | to 20 µL | |

| 10x Transcription Buffer | 2 µL | 1x |

| 10x DIG RNA Labeling Mix | 2 µL | 1x |

| Linearized Template DNA (0.5-1 µg) | X µL | 25-50 ng/µL |

| RNA Polymerase (T7, SP6, or T3) | 2 µL | |

| Total Volume | 20 µL |

-

Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate the reaction for 2 hours at 37°C.[3]

-

(Optional) To remove the DNA template, add 2 µL of DNase I (RNase-free) and incubate for 15 minutes at 37°C.[3]

-

Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).[3]

Purification of the DIG-Labeled RNA Probe

Purification is necessary to remove unincorporated nucleotides, proteins, and salts.[8]

-

Spin Column Purification: Use a commercially available RNA cleanup spin column according to the manufacturer's instructions. This is an efficient method to remove unincorporated nucleotides and enzymes.[8]

-

Lithium Chloride (LiCl) Precipitation:

-

Add 1/10 volume of 4 M LiCl and 3 volumes of ice-cold absolute ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at maximum speed for 20 minutes at 4°C.

-

Wash the pellet with 70% ethanol.

-

Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.

-

Note: Do not use phenol/chloroform extraction as the DIG-labeled probe may partition into the organic phase.[3]

Quality Control of the DIG-Labeled RNA Probe

A. Agarose Gel Electrophoresis

-

Run a small aliquot (e.g., 1-2 µL) of the purified probe on a 1-1.5% agarose gel.

-

The DIG-labeled RNA should appear as a single, sharp band. Due to the incorporation of the bulky DIG moiety, the labeled RNA will migrate slower than its unlabeled counterpart.[7] The RNA band should be significantly more intense than the DNA template band.[10]

-

Smearing may indicate RNA degradation, which could be due to RNase contamination.[14]

B. Dot Blot for Labeling Efficiency

-

Prepare a dilution series of your DIG-labeled probe (e.g., from 10 pg/µL to 0.01 pg/µL) and a DIG-labeled control RNA of known concentration.[10][11]

-

Spot 1 µL of each dilution onto a positively charged nylon membrane.[10]

-

Fix the RNA to the membrane by UV cross-linking or baking.

-

Perform immunological detection using an anti-DIG-AP conjugate and a chemiluminescent substrate.[10]

-

Estimate the concentration of your probe by comparing the signal intensities to those of the control RNA.[10]

Diagrams

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Synthesis and purification of digoxigenin-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dig RNA Probe Synthesis and Purification [bio-protocol.org]

- 7. ebiotrade.com [ebiotrade.com]

- 8. HighYield T7 Digoxigenin RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. DIG Northern Starter Kit Protocol & Troubleshooting [merckmillipore.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

Unveiling Gene Expression: A Detailed Guide to In Situ Hybridization with DIG-Labeled Probes

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Application Note and Protocol for Visualizing mRNA in Tissue Samples.

In the intricate world of cellular and molecular biology, understanding the precise location of gene expression is paramount. In situ hybridization (ISH) with digoxigenin (B1670575) (DIG)-labeled probes stands as a powerful and widely adopted technique to visualize specific mRNA transcripts within the morphological context of tissues and cells. This method offers high sensitivity and specificity, providing invaluable insights into developmental processes, disease pathogenesis, and the cellular response to therapeutic interventions.

This document provides a detailed, step-by-step guide for performing in situ hybridization using DIG-labeled RNA probes, tailored for researchers, scientists, and professionals in drug development. It encompasses the entire workflow, from tissue preparation and probe synthesis to signal detection and analysis.

Experimental Workflow Overview

The in situ hybridization process with DIG-labeled probes follows a multi-step workflow. It begins with the preparation of the biological sample, followed by the synthesis and labeling of an RNA probe complementary to the target mRNA. The labeled probe is then hybridized to the tissue section. Subsequent washing steps remove any unbound probe. The DIG-hapten on the hybridized probe is then detected using an antibody conjugated to an enzyme, typically alkaline phosphatase (AP). Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of probe hybridization, revealing the location of the target mRNA.

Detailed Experimental Protocols

This section provides a comprehensive protocol for performing ISH with DIG-labeled probes on paraffin-embedded tissue sections.

I. Tissue Preparation

Proper tissue preparation is critical for preserving both RNA integrity and tissue morphology.

-

Fixation: Immediately after dissection, fix tissues in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

-

Dehydration and Embedding: Dehydrate the fixed tissues through a graded ethanol (B145695) series and embed in paraffin (B1166041) wax according to standard histological procedures.

-

Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a descending ethanol series to water.

II. DIG-Labeled RNA Probe Synthesis

The synthesis of a specific and high-quality RNA probe is crucial for successful ISH.[1][2] This is typically achieved through in vitro transcription.[1]

-

Template Preparation: Linearize plasmid DNA containing the gene of interest downstream of an RNA polymerase promoter (e.g., T7, SP6).[3][4] Purify the linearized template. The purity of the template DNA is a major determinant of successful RNA synthesis.

-

In Vitro Transcription: Set up the transcription reaction using a commercially available kit containing RNA polymerase, RNase inhibitor, and a nucleotide mix including DIG-11-UTP.[2][5]

-

DNase Treatment: Remove the DNA template by incubating with DNase I.[5]

-

Probe Purification: Purify the DIG-labeled RNA probe using lithium chloride precipitation or spin columns.

-

Probe Quantification and Quality Control: Determine the concentration of the probe using a spectrophotometer. The quality and size of the transcript can be assessed by running an aliquot on a denaturing agarose (B213101) gel.[6]

| Parameter | Recommendation | Reference |

| Probe Length | 250-1500 bases (800 bases optimal) | |

| Template DNA | 1 µg of linearized plasmid | [4] |

| Incubation Time | 2 hours at 37°C | |

| Expected Yield | ~20 µg of DIG-labeled RNA per 1 µg of template | [4] |

III. In Situ Hybridization

-

Permeabilization: To improve probe penetration, treat sections with Proteinase K. The concentration and incubation time need to be optimized for different tissue types to avoid damaging tissue morphology.

-

Acetylation: Acetylate sections with acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce non-specific binding of the probe.[7]

-

Prehybridization: Incubate the slides in hybridization buffer without the probe for at least 1 hour at the hybridization temperature.[3]

-

Hybridization: Dilute the DIG-labeled probe in hybridization buffer. Denature the probe by heating and then apply it to the tissue section. Incubate overnight in a humidified chamber at an optimized temperature (typically 65-70°C).[3]

| Reagent/Step | Concentration/Condition | Purpose | Reference |

| Proteinase K | 10-20 µg/mL for 10-20 min at 37°C | Tissue permeabilization | |

| Hybridization Buffer | Contains 50% formamide, 5X SSC, Denhardt's solution | Provides optimal conditions for probe-target annealing | |

| Probe Concentration | 1-2 µl/ml of hybridization buffer | To achieve specific signal | |

| Hybridization Temp. | 65-70°C | Stringency of hybridization | [3] |

| Hybridization Time | 16-24 hours (Overnight) | Allows for sufficient probe hybridization | [3] |

IV. Post-Hybridization Washes

Washing steps are critical for removing unbound and non-specifically bound probes, thereby reducing background signal.[8][9] The stringency of the washes is controlled by temperature and salt concentration (SSC).[10]

-

Rinse slides in 5X SSC to remove coverslips.

-

Wash in a high-stringency buffer (e.g., 0.2X SSC) at the hybridization temperature.

-

Perform a series of washes at room temperature in buffers like MABT (maleic acid buffer containing Tween 20).

| Wash Solution | Temperature | Duration | Purpose | Reference |

| 5X SSC | 65°C | To remove coverslips | ||

| 0.2X SSC | 65°C | 3 x 20 minutes | High-stringency wash to remove non-specific hybrids | |

| MABT | Room Temperature | 2 x 30 minutes | Gentle wash before blocking |

V. Immunological Detection

The DIG-labeled probe is detected using an anti-DIG antibody conjugated to an enzyme.

-

Blocking: Incubate the slides in a blocking solution (e.g., a solution containing blocking reagent and heat-inactivated sheep serum) to prevent non-specific antibody binding.[11]

-

Antibody Incubation: Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, typically overnight at 4°C.[11]

-

Washing: Wash the slides extensively in MABT to remove unbound antibody.[11]

| Reagent/Step | Concentration/Condition | Incubation | Reference |

| Blocking Solution | e.g., 2% blocking reagent in MABT | 1 hour at room temperature | [11] |

| Anti-DIG-AP Antibody | 1:1500 to 1:5000 dilution | Overnight at 4°C | [7][11] |

VI. Signal Visualization

A chromogenic reaction is used to visualize the location of the hybridized probe.

-

Equilibration: Equilibrate the slides in an alkaline detection buffer (e.g., NTM buffer: NaCl, Tris-HCl pH 9.5, MgCl2).[3]

-

Color Development: Incubate the slides in the detection buffer containing the chromogenic substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt).[3] The alkaline phosphatase enzyme converts these substrates into a dark-purple precipitate.

-

Monitoring and Stopping the Reaction: Monitor the color development under a microscope. Once the desired signal intensity is reached, stop the reaction by washing the slides in PBS.[3]

-

Counterstaining and Mounting: Optionally, counterstain the sections with a nuclear stain like Nuclear Fast Red. Dehydrate the slides through an ethanol series, clear in xylene, and mount with a permanent mounting medium.[3]

Signal Detection Principle

The detection of the DIG-labeled probe relies on a highly specific antibody-antigen interaction coupled with an enzymatic reaction. The anti-digoxigenin antibody, conjugated to an enzyme like alkaline phosphatase, binds specifically to the digoxigenin molecule incorporated into the RNA probe. The enzyme then catalyzes the conversion of a soluble chromogenic substrate into an insoluble, colored precipitate at the site of the target mRNA, allowing for its visualization.

Troubleshooting

Successful in situ hybridization often requires optimization. Common issues include weak or no signal, high background, and poor tissue morphology.

| Problem | Possible Cause | Suggested Solution | Reference |

| Weak or No Signal | Poor RNA preservation | Use fresh tissue and proper fixation; handle samples in an RNase-free environment. | [6] |

| Inefficient probe labeling | Verify probe synthesis and labeling efficiency on a gel. | [4][6] | |

| Insufficient tissue permeabilization | Optimize Proteinase K concentration and incubation time. | [12] | |

| High Background | Non-specific probe binding | Increase hybridization and wash stringency (higher temperature, lower salt). | [12][13] |

| Non-specific antibody binding | Increase blocking time and use high-quality blocking reagents. | [11] | |

| Endogenous enzyme activity | Treat with appropriate inhibitors (e.g., levamisole (B84282) for alkaline phosphatase). | [12] | |

| Poor Morphology | Over-digestion with Proteinase K | Reduce Proteinase K concentration or incubation time. | |

| Harsh washing conditions | Use gentler wash buffers and temperatures. | [10] |

Conclusion

In situ hybridization with DIG-labeled probes is a robust and sensitive technique for localizing mRNA within intact tissues. While it requires careful optimization, the detailed protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully implement this method. The ability to visualize gene expression at the cellular level provides critical spatial information that is often unattainable with other molecular biology techniques, making it an indispensable tool in both basic research and drug development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Dig RNA Probe Synthesis and Purification [bio-protocol.org]

- 3. urmc.rochester.edu [urmc.rochester.edu]

- 4. DIG RNA Labeling Kit (SP6/T7) Protocol & Troubleshooting [merckmillipore.com]

- 5. DIG Labeled RNA Probe Protocol [chlamycollection.org]

- 6. researchgate.net [researchgate.net]

- 7. case.edu [case.edu]

- 8. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. docs.abcam.com [docs.abcam.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes: Dual Labeling In Situ Hybridization with DIG and Biotin

References

- 1. A comparison of digoxigenin and biotin labelled DNA and RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Digoxigenin as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ISH probe labeling method - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Two-Color In Situ Hybridization of Whole-Mount Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Two-color fluorescent in situ hybridization using chromogenic substrates in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Double in situ hybridisation protocols [ucl.ac.uk]

- 9. urmc.rochester.edu [urmc.rochester.edu]

Application Notes and Protocols for In Vitro Transcription of DIG-labeled RNA Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (DIG)-labeled RNA probes are a cornerstone of molecular biology, offering a sensitive and specific non-radioactive method for the detection of nucleic acids in a variety of applications.[1][2][3] These probes are single-stranded RNA molecules synthesized in vitro that incorporate the steroid hapten digoxigenin. The DIG moiety is then detected with high affinity by an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP), which in turn catalyzes a colorimetric or chemiluminescent reaction for visualization.

The high sensitivity and specificity of DIG-labeled RNA probes make them invaluable for techniques such as in situ hybridization (ISH) to localize mRNA transcripts within tissues and cells, and Northern blotting for the detection and quantification of RNA.[4][5] The stability of these probes, which can be stored for over a year, provides consistency for long-term studies.[4][6] This document provides detailed protocols for the synthesis of DIG-labeled RNA probes and outlines their key applications.

Principle of In Vitro Transcription of DIG-labeled RNA Probes